2-(3-Buten-1-yl)-4-methyl-3-nitropyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-but-3-enyl-4-methyl-3-nitropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-3-4-5-9-10(12(13)14)8(2)6-7-11-9/h3,6-7H,1,4-5H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUKHPAYQSGMHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)CCC=C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 3 Buten 1 Yl 4 Methyl 3 Nitropyridine
Strategies for Pyridine (B92270) Ring Formation and Functionalization
The construction of the 2-(3-Buten-1-yl)-4-methyl-3-nitropyridine molecule can be approached in two primary ways: by first forming a suitably substituted pyridine ring and then modifying it, or by building the fully substituted ring in a single or multi-step cyclization process.
Cyclization Reactions for Pyridine Core Construction
De novo synthesis of the pyridine ring offers a powerful way to install the desired substitution pattern from acyclic precursors. Several named reactions are cornerstones of pyridine synthesis, and their principles can be adapted for the target molecule.
One of the most well-known methods is the Hantzsch Pyridine Synthesis , a multicomponent reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia. wikipedia.orgorganic-chemistry.org To construct the 4-methyl-3-nitropyridine (B1297851) core, a modified Hantzsch approach could be envisioned. This would likely involve the condensation of an enamine derived from a β-dicarbonyl compound, a nitro-substituted active methylene (B1212753) compound, and a suitable three-carbon aldehyde equivalent. The initial product is a dihydropyridine (B1217469), which requires a subsequent oxidation step to yield the aromatic pyridine ring. wikipedia.orgbaranlab.org
| Role in Synthesis | Potential Reagent for Target Compound |
| Nitrogen Donor | Ammonia or Ammonium (B1175870) Acetate |
| β-Ketoester (Source of C2, C3, CH₃ at C2) | Ethyl acetoacetate |
| Active Methylene Compound (Source of C5, C6, NO₂ at C5) | Nitromalonic ester or Nitroacetone |
| Aldehyde (Source of C4, CH₃ at C4) | Acetaldehyde |
Another versatile method is the Bohlmann-Rahtz Pyridine Synthesis , which involves the reaction of an enamine with a propargyl aldehyde derivative. nih.gov This method typically yields trisubstituted pyridines and could be adapted to form the required core structure. More contemporary approaches involve the remodeling of existing heterocyclic skeletons, such as (aza)indoles or benzofurans, which can be cleaved and rearranged to produce highly functionalized pyridines. nih.gov Additionally, modular methods using cascade reactions, for instance, a copper-catalyzed cross-coupling followed by electrocyclization and oxidation, provide access to a wide range of substituted pyridines from readily available starting materials like alkenylboronic acids and α,β-unsaturated ketoximes. nih.govorganic-chemistry.org
Direct Pyridine C-H Functionalization Approaches
Direct C-H functionalization has emerged as a highly efficient and atom-economical strategy for elaborating the pyridine core, avoiding the need for pre-functionalization. illinois.edu This approach would involve starting with a 4-methyl-3-nitropyridine intermediate and directly introducing the 3-buten-1-yl group at the C2 position.
Transition-metal catalysis is a powerful tool for the direct C-H functionalization of N-heterocycles. mdpi.comnih.gov Various metal catalysts, including palladium, nickel, and rhodium, can mediate the coupling of pyridine derivatives with alkyl or alkenyl partners. nih.gov For the target molecule, a metal-catalyzed reaction between 4-methyl-3-nitropyridine and a suitable butenylating agent, such as 1-butene (B85601) or a butenyl halide, could be employed. The regioselectivity of these reactions is often directed by the electronic properties of the pyridine ring and the specific catalyst system used. Generally, C2-selective functionalization of pyridines is commonly observed in many metal-catalyzed processes. nih.gov
| Catalyst System | Coupling Partner | Typical Selectivity | Potential Applicability |
| Nickel/Lewis Acid | Alkynes | C2-monoalkenylation | Could use butyne followed by reduction |
| Rhodium-Al | Alkenes | C2-monoalkylation | Direct coupling with 1-butene |
| Palladium(II) | Alkenes | C3-alkenylation | Less desirable for the target molecule |
Radical-Mediated C-H Functionalization of Pyridines
Radical-mediated reactions, particularly the Minisci reaction , are exceptionally well-suited for the C-H functionalization of electron-deficient heterocycles like nitropyridines. wikipedia.orgprinceton.edu The Minisci reaction involves the addition of a nucleophilic carbon-centered radical to a protonated N-heterocycle. The electron-withdrawing nitro group at the C3 position of the starting material strongly activates the pyridine ring towards such radical attack, primarily at the C2 and C6 positions.
To synthesize this compound, a radical precursor for the 3-buten-1-yl group would be generated in situ. A plausible source for this radical is 4-pentenoic acid, which can undergo oxidative decarboxylation using a system like silver nitrate (B79036) and ammonium persulfate. wikipedia.org The resulting butenyl radical would then add to the 4-methyl-3-nitropyridinium ion to furnish the desired product.
Approaches via Pre-functionalized Pyridine Intermediates
Perhaps the most reliable and modular strategy for synthesizing the target compound involves the use of a pre-functionalized pyridine intermediate, where a leaving group at the C2 position is displaced by the (3-buten-1-yl) moiety via a cross-coupling reaction. The key intermediate for this approach would be 2-halo-4-methyl-3-nitropyridine (e.g., 2-chloro- or 2-bromo-4-methyl-3-nitropyridine). innospk.comgoogleapis.com
This intermediate can be prepared through several routes, often starting from commercially available picolines. guidechem.com For instance, 2-amino-4-methylpyridine (B118599) can undergo nitration, followed by a Sandmeyer reaction to replace the amino group with a halogen. googleapis.comnih.gov
Once the 2-halo-4-methyl-3-nitropyridine is in hand, several powerful cross-coupling reactions can be employed to install the butenyl side chain.
Suzuki Coupling: This reaction pairs the halopyridine with an organoboron reagent, such as (3-buten-1-yl)boronic acid or its esters (e.g., pinacol (B44631) ester), in the presence of a palladium catalyst and a base. nih.gov The Suzuki reaction is known for its mild conditions and high functional group tolerance.
Stille Coupling: This method utilizes an organotin reagent, such as tributyl(3-buten-1-yl)stannane , coupled with the halopyridine under palladium catalysis. wikipedia.orglibretexts.org While effective, the toxicity of organotin compounds is a significant drawback. harvard.edupsu.edu
Negishi Coupling: In this reaction, an organozinc reagent, like (3-buten-1-yl)zinc halide , is coupled with the halopyridine, typically catalyzed by palladium or nickel complexes. wikipedia.orgorganic-chemistry.org Negishi coupling is highly effective and tolerates a wide range of functional groups, including nitro groups. orgsyn.orgorgsyn.org
| Coupling Reaction | Organometallic Reagent | Catalyst (Typical) | Key Advantages |
| Suzuki | (3-Buten-1-yl)boronic acid | Pd(PPh₃)₄, PdCl₂(dppf) | Low toxicity, stable reagents |
| Stille | Tributyl(3-buten-1-yl)stannane | Pd(PPh₃)₄, Pd₂(dba)₃ | Moisture/air stable reagents |
| Negishi | (3-Buten-1-yl)zinc halide | Pd(PPh₃)₄, NiCl₂(dppe) | High reactivity, good tolerance |
Regioselective Introduction and Modification of Substituents
Achieving the correct 2,3,4-substitution pattern requires careful control over the regioselectivity of each synthetic step. The electronic nature and steric hindrance of the substituents play crucial roles in directing incoming reagents.
The synthesis of the 4-methyl-3-nitropyridine core is a key challenge. Direct nitration of 4-methylpyridine (B42270) (4-picoline) with mixed acids (sulfuric and nitric acid) or other nitrating agents like N₂O₅ can lead to a mixture of isomers, with the 3-nitro product often being a major component. guidechem.comnih.gov The synthesis of 2-chloro-4-methyl-3-nitropyridine (B135334) is a documented process, often starting from 2-amino-4-methylpyridine, which is nitrated and then converted to the chloro derivative. innospk.comgoogleapis.com
When employing direct C-H functionalization on 4-methyl-3-nitropyridine, the regioselectivity is governed by the directing effects of the substituents. The powerful electron-withdrawing nitro group at C3 deactivates the ring for electrophilic attack but activates it for nucleophilic or radical attack. For radical reactions like the Minisci reaction, the C2 and C6 positions are the most electronically favored for substitution. wikipedia.org The methyl group at C4 provides some steric hindrance at the C5 position and has a weak activating effect, further favoring substitution at C2 over C6.
In cross-coupling strategies using 2-halo-4-methyl-3-nitropyridine, the regiochemistry is locked in by the position of the halogen, making this a highly selective method for functionalizing the C2 position. orgsyn.orgorgsyn.org The reactivity of halogens in these couplings generally follows the order I > Br > Cl. orgsyn.org The nitro group is well-tolerated by many modern cross-coupling systems, including Suzuki, Stille, and Negishi reactions. nih.govlibretexts.orgorgsyn.org
Incorporation of the 3-Nitropyridine (B142982) Moiety
The introduction of a nitro group at the 3-position of a pyridine ring is a critical step in the synthesis of the target compound. This transformation is often challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution.
Direct Nitration of Pyridine Derivatives at the 3-Position
Direct nitration of pyridine itself is notoriously difficult, requiring harsh conditions and often resulting in low yields. However, the presence of activating groups on the pyridine ring can facilitate this transformation. For the synthesis of this compound, a potential strategy involves the nitration of a pre-existing 4-methylpyridine derivative.
One approach to the nitration of pyridines involves the use of dinitrogen pentoxide in an organic solvent. The reaction proceeds by forming an N-nitropyridinium salt, which can then rearrange to the 3-nitropyridine. ntnu.no Another method involves the nitration of 1-methyl-2-pyridone (B167067) with fuming nitric acid and sulfuric acid to produce 1-methyl-3,5-dinitro-2-pyridone. nih.gov While this latter example leads to a dinitro compound, it illustrates the feasibility of direct nitration on a modified pyridine ring.
A summary of reagents for direct nitration is presented below:
| Reagent System | Substrate Type | Typical Product |
| Dinitrogen Pentoxide | Pyridine | 3-Nitropyridine |
| Fuming Nitric Acid / Sulfuric Acid | 1-methyl-2-pyridone | 1-methyl-3,5-dinitro-2-pyridone |
Nitro Group Installation via Nucleophilic Aromatic Substitution Precursors
An alternative and often more reliable method for introducing a nitro group involves nucleophilic aromatic substitution (SNAr) on a pyridine ring bearing a suitable leaving group. Halogenated nitropyridines are common precursors for this strategy. For instance, 2-chloro-3-nitropyridines are highly reactive towards nucleophiles. mdpi.comresearchgate.net This reactivity can be exploited to build up the desired substitution pattern.
The general strategy would involve starting with a pre-functionalized nitropyridine and then introducing the other substituents. For example, a 2-halo-4-methyl-3-nitropyridine could serve as a key intermediate for the subsequent introduction of the butenyl side chain.
Mechanistic Considerations in Pyridine Nitration Reactions
The mechanism of direct pyridine nitration is a subject of considerable interest. When dinitrogen pentoxide is used, it is proposed that the reaction proceeds through the formation of an N-nitropyridinium nitrate intermediate. ntnu.no This intermediate can then undergo a researchgate.netchemsrc.com sigmatropic shift, which involves the migration of the nitro group from the nitrogen atom to the 3-position of the pyridine ring. ntnu.no This rearrangement is a key step in overcoming the inherent unreactivity of the pyridine ring towards direct electrophilic attack. The subsequent loss of a proton re-aromatizes the ring to yield the 3-nitropyridine product.
Elaboration of the 2-(3-Buten-1-yl) Side Chain
The introduction of the 2-(3-buten-1-yl) side chain requires a carbon-carbon bond-forming reaction at the 2-position of the pyridine ring. Several modern synthetic methodologies can be employed for this purpose.
Cross-Coupling Methodologies for Alkenyl Group Attachment
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The Heck reaction, for example, allows for the coupling of a halide with an alkene. mdpi.com In the context of synthesizing this compound, a potential route would involve the Heck coupling of a 2-halopyridine derivative with 3-buten-1-ol, followed by subsequent functional group manipulation.
A related approach involves the synthesis of 2-styryl-3-nitropyridines through the condensation of 2-methyl-3-nitropyridines with aromatic aldehydes. mdpi.comresearchgate.net While this method yields a styryl group, it demonstrates the feasibility of forming a carbon-carbon double bond at the 2-position of a nitropyridine.
A summary of analogous cross-coupling approaches is provided below:
| Reaction Type | Reactants | Product Type |
| Heck Reaction | Halogen-substituted arene, terminal alkene | Unsymmetrical 1,2-diarylethenes |
| Condensation | 2-methyl-3-nitropyridine, aromatic aldehyde | 2-styryl-3-nitropyridine |
Chain Elongation Strategies Incorporating Alkene Functionality
Chain elongation strategies offer another avenue for constructing the 2-(3-buten-1-yl) side chain. One such method involves the reaction of a 2-halopyridine with a suitable nucleophile. For instance, 2-chloro-3-nitropyridines can be converted to 2-methyl-3-nitropyridines by reaction with a malonic ester anion, followed by hydrolysis and decarboxylation. mdpi.comresearchgate.net
To synthesize the target compound, a similar strategy could be employed using a nucleophile that already contains the butenyl moiety. For example, the reaction of a 2-halo-4-methyl-3-nitropyridine with the anion of a malonic ester derivative bearing a butenyl group could be envisioned. Subsequent hydrolysis and decarboxylation would then yield the desired this compound.
Stereoselective Introduction of the Butenyl Moiety
The introduction of the 2-(3-buten-1-yl) group onto the 4-methyl-3-nitropyridine scaffold represents a significant synthetic hurdle, primarily addressed through transition-metal-catalyzed cross-coupling reactions. A leading strategy involves the coupling of a 2-halo-4-methyl-3-nitropyridine intermediate with an appropriate organometallic butenyl reagent.
Palladium-catalyzed reactions such as the Suzuki-Miyaura coupling are practical for this C-C bond formation due to their tolerance of a wide range of functional groups. nih.govacs.org The reaction would couple a 2-halopyridine (e.g., 2-chloro- or 2-bromo-4-methyl-3-nitropyridine) with a butenylboronic acid or its ester equivalent (e.g., (3-buten-1-yl)boronic acid pinacol ester).
However, cross-coupling reactions at the 2-position of pyridine derivatives can be notoriously challenging, a phenomenon often referred to as the "2-pyridyl problem". nih.govresearchgate.net The Lewis basicity of the pyridine nitrogen can lead to catalyst deactivation or inhibition, and 2-pyridyl boron reagents are known for their instability and poor reactivity. researchgate.netchim.it Overcoming these issues often requires careful selection of ligands and reaction conditions to facilitate the desired coupling.
While the 3-buten-1-yl moiety itself is achiral, the principles of stereoselective synthesis would be paramount if a chiral center were present on the alkenyl chain. Asymmetric cross-coupling methodologies, employing chiral ligands in conjunction with a metal catalyst (e.g., palladium or nickel), are designed to control the formation of specific stereoisomers. nih.gov The development of catalytic asymmetric reactions that work well for pyridyl substrates has been a focus of significant research, with methods like enantioselective C(sp³)–H functionalization of alkylpyridines and asymmetric cross-coupling of heteroaryl halides providing pathways to chiral pyridine derivatives. chim.it For instance, Rh-catalyzed asymmetric Suzuki-Miyaura coupling has been used to connect pyridylboronic acids with allylic halides, demonstrating the potential for stereocontrol in similar systems. chim.it
Strategic Introduction of the 4-Methyl Group
The placement of the methyl group at the C4 position is a critical design element. Direct methylation of a pre-formed 3-nitropyridine ring is often non-selective and inefficient. Therefore, a more strategic approach involves using a starting material that already contains the methyl group at the desired position.
Methylation Reactions at the Pyridine Ring
Direct C-H methylation of pyridine rings is possible but typically lacks the regioselectivity required for complex targets. For instance, direct methylation of imidazole (B134444) and pyridine derivatives with specific N-methyl bis((perfluoroalkyl)sulfonyl)imides can yield methylated salts, but controlling the position on a substituted ring is difficult. nih.gov
A more reliable and common strategy is to begin the synthesis with a commercially available, pre-methylated pyridine. Starting materials such as 4-methylpyridine (γ-picoline) or 2-amino-4-methylpyridine are frequently employed. pipzine-chem.comguidechem.com This approach circumvents issues with regioselectivity and ensures the methyl group is correctly positioned from the outset of the synthetic sequence.
Retrosynthetic Analysis for 4-Methyl-3-nitropyridine Scaffolds
Retrosynthetic analysis of the core 4-methyl-3-nitropyridine structure reveals several viable synthetic pathways starting from simple precursors.
Pathway 1: From 2-Amino-4-methylpyridine. This is a well-documented, multi-step route. guidechem.com
Nitration: 2-Amino-4-methylpyridine is treated with a mixture of concentrated nitric and sulfuric acids to introduce a nitro group, yielding a mixture of 2-amino-4-methyl-3-nitropyridine (B139313) and its 5-nitro isomer.
Diazotization/Hydrolysis: The 2-amino group of the separated 3-nitro isomer is converted to a hydroxyl group via a diazonium salt intermediate.
Chlorination: The resulting 2-hydroxy-4-methyl-3-nitropyridine (B1330670) is treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to give 2-chloro-4-methyl-3-nitropyridine.
Dehalogenation: The chloro group is then removed via reduction (e.g., using copper powder in the presence of benzoic acid) to yield the final 4-methyl-3-nitropyridine scaffold. guidechem.com
Pathway 2: From 4-Methylpyridine. A more direct, though potentially lower-yielding, approach is the direct nitration of 4-methylpyridine using mixed acids to introduce the nitro group at the 3-position. pipzine-chem.com
Pathway 3: From 4-Methoxy-3-nitropyridine (B17402). This method involves the malonation of 4-methoxy-3-nitropyridine using sodium diethyl malonate, which can lead to the formation of 4-methyl-3-nitropyridine. sigmaaldrich.com
Multi-Step Synthesis Design and Optimization
Convergent and Linear Synthesis Pathways
Linear Synthesis: A linear sequence involves the step-by-step modification of a single starting material. For the target molecule, a plausible linear route would be:
Start with 4-methylpyridine.
Perform nitration to get 4-methyl-3-nitropyridine.
Introduce a halogen (e.g., chlorine or bromine) at the 2-position.
Execute a cross-coupling reaction with a (3-buten-1-yl) organometallic reagent to install the final side chain.
Convergent Synthesis: A convergent approach involves the independent synthesis of key fragments of the target molecule, which are then combined in a later step.
Fragment A Synthesis: Prepare the 2-halo-4-methyl-3-nitropyridine scaffold using one of the retrosynthetic pathways described previously (e.g., starting from 2-amino-4-methylpyridine). guidechem.com
Fragment B Synthesis: Prepare the (3-buten-1-yl)boronic acid pinacol ester or a similar organometallic reagent.
Coupling: Combine Fragment A and Fragment B in a final, optimized cross-coupling reaction.
Reaction Condition Optimization for Yield and Selectivity
The success of the synthesis, particularly the key Suzuki-Miyaura cross-coupling step, is highly dependent on the reaction conditions. Optimization of these parameters is essential to maximize yield and minimize side reactions such as catalyst decomposition, homocoupling of the starting materials, or protodeboronation of the boronic acid reagent. reddit.com An automated, droplet-flow microfluidic system can be used to efficiently explore and optimize multiple variables simultaneously. rsc.org
A systematic screening of reaction parameters is typically performed, as illustrated in the table below.
| Parameter | Variables to Screen | Rationale and Potential Impact |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf), Pd G3-Xantphos | The choice of palladium source (Pd(0) vs. Pd(II)) and its precatalyst form can significantly affect the initiation and rate of the catalytic cycle. reddit.comresearchgate.net |
| Ligand | PPh₃, XPhos, SPhos, Buchwald-type biaryl phosphines | Ligands stabilize the palladium center, influence the rates of oxidative addition and reductive elimination, and can help overcome the challenges associated with coupling at the pyridine 2-position. acs.orgrsc.org |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃ | The base is required to activate the boronic acid for transmetalation. Its strength and solubility can impact reaction rate and prevent side reactions. acs.orgresearchgate.net |
| Solvent | Toluene, Dioxane/H₂O, DMF, Acetonitrile | The solvent system must solubilize the reactants and catalyst. Biphasic systems (e.g., Dioxane/water) are common for Suzuki couplings. nih.gov |
| Temperature | Room Temperature to 120 °C | Higher temperatures can increase reaction rates but may also lead to catalyst decomposition or increased side product formation. rsc.org |
| Additives | B(OMe)₃ | Additives can sometimes be used to trap inhibitory species that poison the catalyst, which is a known issue with pyridine substrates. reddit.com |
By methodically adjusting these variables, a robust and high-yielding protocol for the synthesis of this compound can be established.
Isolation and Purification Techniques for Synthetic Intermediates
The synthesis of specialized molecules like this compound relies on the purity of its precursor materials. The isolation and purification of synthetic intermediates are critical steps that significantly influence the yield and purity of the final product. A variety of standard and advanced laboratory techniques are employed to purify these intermediates, which typically include halogenated nitropyridines and organometallic butenylating agents.
Purification of Halogenated 4-Methyl-3-nitropyridine Intermediates
A common and practical route to synthesizing 2-substituted pyridines involves a halogenated pyridine intermediate, such as 2-chloro-4-methyl-3-nitropyridine or 2-bromo-4-methyl-3-nitropyridine. These compounds serve as key building blocks, allowing for the introduction of the butenyl side chain via cross-coupling or nucleophilic substitution reactions.
Following their synthesis, these halo-intermediates are typically isolated from the reaction mixture through a series of work-up and purification procedures. A common procedure involves quenching the reaction, followed by extraction and chromatographic purification. For instance, in the synthesis of 4-bromo-2-methyl-3-nitropyridine, the reaction mixture is poured into chloroform (B151607) and ice water. chemicalbook.com The layers are separated, and the organic layer is washed sequentially with water and saturated sodium bicarbonate solution before being dried over magnesium sulfate. chemicalbook.com The crude product, obtained after solvent evaporation, can then be subjected to column chromatography on silica (B1680970) gel. chemicalbook.com
Recrystallization is another effective method for purifying solid intermediates. Solvents such as ethanol (B145695) are often effective for recrystallizing substituted nitropyridines. nih.gov The choice of solvent is critical and is determined empirically to provide good solubility at high temperatures and poor solubility at lower temperatures, maximizing the recovery of pure crystals.
The physical properties of these intermediates, such as melting point, are important indicators of purity. For example, pure 2-chloro-4-methyl-3-nitropyridine is a solid with a reported melting point of 51-53 °C. sigmaaldrich.comchemicalbook.com
Interactive Table: Purification Parameters for Halogenated Pyridine Intermediates
| Intermediate | Purification Method | Details | Reference |
| 4-Bromo-2-methyl-3-nitropyridine | Liquid-Liquid Extraction | The crude reaction mixture was partitioned between chloroform and water. The organic layer was washed with water and saturated sodium bicarbonate. | chemicalbook.com |
| 4-Bromo-2-methyl-3-nitropyridine | Column Chromatography | The crude oil was loaded onto a silica column and eluted with 2% methanol (B129727) in dichloromethane (B109758) to yield the pure product. | chemicalbook.com |
| Substituted 3-Nitropyridines | Recrystallization | Ethanol (EtOH) can be used as a solvent for the recrystallization of various nitropyridine derivatives. | nih.gov |
| Substituted 3-Nitropyridines | Column Chromatography | Silica gel chromatography using chloroform as the eluent is a reported method for purifying nitropyridine products. | nih.gov |
Purification of Organometallic Butenylating Reagents
The introduction of the 3-buten-1-yl group typically requires an organometallic reagent, such as a butenyl Grignard reagent (e.g., 3-buten-1-ylmagnesium bromide) or a butenyl boronic acid or its ester derivative (e.g., a pinacol ester). The purity of these reagents is paramount for the success of the subsequent coupling reaction.
Grignard Reagents: Grignard reagents are generally prepared and used in situ due to their high reactivity with moisture and air. wikipedia.orgyoutube.com Their concentration is typically determined by titration before use. orgsyn.org Purification of the final product derived from a Grignard reaction involves separating it from inorganic magnesium salts and unreacted starting materials. This is achieved by quenching the reaction with an aqueous acid solution, followed by extraction of the product into an organic solvent. The organic solution is then washed, dried, and concentrated. The final purification of the product is often accomplished by distillation or chromatography. orgsyn.org
Boronic Acids and Esters: Boronic acids and their pinacol esters are often more stable than Grignard reagents and can sometimes be purified by chromatography or recrystallization. researchgate.netorgsyn.org However, pyridine-containing boronic esters can be challenging to purify via standard silica gel chromatography due to the interaction of the basic pyridine nitrogen with the acidic silica gel, leading to streaking and poor separation. chemicalforums.com Several specialized techniques have been developed to address this:
Acid/Base Extraction: Crude boronic acids can be purified by dissolving them in a basic aqueous solution to form the boronate salt. The aqueous layer is then washed with an organic solvent to remove non-acidic impurities. Subsequent acidification of the aqueous layer precipitates the pure boronic acid, which can be extracted into an organic solvent. google.com
Derivatization: Impure boronic acids can be converted into crystalline derivatives, such as the diethanolamine (B148213) adduct, which can be easily isolated by crystallization and then hydrolyzed back to the pure boronic acid. reddit.com
Distillation: Volatile boronic esters, such as isobutylboronic acid pinacol ester, can be purified by vacuum distillation. orgsyn.org
Interactive Table: General Purification Techniques for Organometallic Reagents
| Reagent Class | Purification Technique | Description | Reference |
| Boronic Acids | Recrystallization | Can be recrystallized from various solvents, including benzene, dichloroethane, and ethyl acetate. | researchgate.net |
| Boronic Acids | Salt Formation & Extraction | Treatment with a base forms a salt that can be isolated by extraction. Acidification regenerates the pure boronic acid. | google.com |
| Boronic Acid Pinacol Esters | Vacuum Distillation | Effective for volatile esters to achieve high purity. | orgsyn.org |
| Grignard Reagents | Titration & In Situ Use | Concentration is determined by titration, and the reagent is typically used immediately without isolation. | orgsyn.org |
Reactivity and Chemical Transformations of 2 3 Buten 1 Yl 4 Methyl 3 Nitropyridine
Transformations of the Pyridine (B92270) Ring System
The pyridine ring in 2-(3-buten-1-yl)-4-methyl-3-nitropyridine is rendered significantly electron-poor, a consequence of the combined electron-withdrawing effects of the ring nitrogen and the C-3 nitro group. This electronic characteristic is the primary determinant of its reactivity, favoring nucleophilic attack while disfavoring electrophilic substitution.
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Nitropyridine Core
The presence of a nitro group on the pyridine ring dramatically increases its susceptibility to nucleophilic aromatic substitution (SNAr). wikipedia.org In this context, the nitro group at the 3-position, while not at the traditionally most activated 2- or 4-positions, still renders the ring sufficiently electrophilic to react with potent nucleophiles. The nitro group itself is an excellent leaving group in such reactions. researchgate.netmdpi.com
Research on related 2-substituted-3-nitropyridines demonstrates that they readily undergo SNAr reactions with a variety of nucleophiles. mdpi.comsciforum.net For this compound, the substitution of the 3-nitro group is the expected outcome when treated with strong nucleophiles, such as thiolates. mdpi.comnih.gov The reaction proceeds via a Meisenheimer-type intermediate, where the nucleophile adds to the ring before the expulsion of the nitrite (B80452) ion, leading to the substituted product.
Table 1: Predicted SNAr Reactions with Various Nucleophiles
| Nucleophile | Reagent Example | Expected Product | Reference |
|---|---|---|---|
| Thiolate (S-nucleophile) | Sodium thiophenoxide (PhSNa) | 2-(3-Buten-1-yl)-4-methyl-3-(phenylthio)pyridine | nih.gov |
| Alkoxide (O-nucleophile) | Sodium methoxide (B1231860) (NaOMe) | 2-(3-Buten-1-yl)-3-methoxy-4-methylpyridine | mdpi.com |
| Amine (N-nucleophile) | Piperidine | 1-(2-(3-Buten-1-yl)-4-methylpyridin-3-yl)piperidine | mdpi.com |
Electrophilic Reactions at the Pyridine Ring
Electrophilic aromatic substitution on the pyridine ring is generally challenging due to the electron-withdrawing nature of the ring nitrogen, which deactivates the ring towards attack by electrophiles. youtube.com This deactivation is significantly intensified by the presence of the strongly electron-withdrawing nitro group. Furthermore, under the strongly acidic conditions often required for electrophilic aromatic substitution (e.g., nitration, sulfonation), the pyridine nitrogen becomes protonated, forming a pyridinium (B92312) ion. This further deactivates the ring, making electrophilic attack exceptionally difficult. rsc.org Consequently, this compound is expected to be highly unreactive towards electrophilic aromatic substitution.
Dearomatization-Rearomatization Pathways
Highly electrophilic nitro-heteroaromatic systems can participate in dearomatization reactions upon interaction with nucleophiles. nih.gov For instance, the addition of carbon or heteroatom nucleophiles can lead to the formation of stable or transient dihydropyridine (B1217469) derivatives, effectively breaking the aromaticity of the ring. nih.govnih.gov These reactions often occur at positions 2, 4, or 6 relative to the nitrogen.
Another pathway involves the activation of the pyridine via N-functionalization (e.g., N-acylation or N-alkylation) to form a pyridinium salt. researchgate.net These salts are highly electrophilic and readily attacked by nucleophiles, leading to dearomatized 1,2- or 1,4-dihydropyridine (B1200194) products. mdpi.commdpi.com Depending on the reagents and conditions, these intermediates can then be rearomatized, potentially leading to a different substitution pattern than a direct SNAr reaction.
Reactions of the Butenyl Side Chain
The but-3-en-1-yl substituent possesses a terminal carbon-carbon double bond, which is a site of reactivity independent of the aromatic ring. This alkene moiety is expected to undergo the characteristic reactions of unsaturated hydrocarbons.
Electrophilic Addition Reactions to the Alkene
The terminal double bond of the butenyl side chain is susceptible to electrophilic addition. Standard alkene transformations such as halogenation (with Br₂ or Cl₂), hydrohalogenation (with HBr or HCl), and hydration (acid-catalyzed addition of water) are expected to occur. pearson.com These reactions would proceed according to Markovnikov's rule where applicable, transforming the butenyl group into various functionalized butyl side chains without affecting the pyridine core under appropriate conditions.
The butenyl side chain can be readily saturated via catalytic hydrogenation. The use of catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas (H₂) would selectively reduce the alkene, converting the 2-(3-buten-1-yl) group into a 2-butyl group.
Simultaneously, the nitro group on the pyridine ring is also susceptible to reduction. Depending on the catalyst and reaction conditions (e.g., pressure, temperature, solvent), it is possible to achieve selective reduction of either the alkene or the nitro group, or the reduction of both. For example, catalytic hydrogenation can reduce the nitro group to an amino group, yielding 2-(3-buten-1-yl)-4-methylpyridin-3-amine or, if the alkene is also reduced, 2-butyl-4-methylpyridin-3-amine. This transformation is valuable for introducing a new functional group and modulating the electronic properties of the pyridine ring.
Table 2: Potential Reductive Transformations
| Reagents & Conditions | Affected Group(s) | Product | Reference |
|---|---|---|---|
| H₂, Pd/C (mild conditions) | Alkene | 2-Butyl-4-methyl-3-nitropyridine | mdpi.com |
| H₂, Raney Ni or Pd/C (vigorous) | Alkene and Nitro Group | 2-Butyl-4-methylpyridin-3-amine | mdpi.com |
| Fe, HCl or SnCl₂, HCl | Nitro Group | 2-(3-Buten-1-yl)-4-methylpyridin-3-amine | nih.gov |
Halogenation and Hydrohalogenation
The terminal alkene of this compound is expected to readily undergo halogenation and hydrohalogenation reactions.
Halogenation: Treatment with elemental halogens such as chlorine (Cl₂) or bromine (Br₂) in an inert solvent would lead to the corresponding vicinal dihalide. The reaction proceeds through a cyclic halonium ion intermediate, resulting in anti-addition of the two halogen atoms across the double bond.
Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to the butenyl side chain is predicted to follow Markovnikov's rule. orgoreview.commasterorganicchemistry.commasterorganicchemistry.compressbooks.pub Protonation of the alkene would occur at the terminal carbon to form the more stable secondary carbocation at the C3' position. Subsequent attack by the halide anion would yield the corresponding 3'-haloalkylpyridine derivative. The reaction mechanism involves a carbocation intermediate, which could be susceptible to rearrangement, although in this specific case, significant rearrangement is unlikely. masterorganicchemistry.com
Table 1: Representative Halogenation and Hydrohalogenation Reactions of Alkenylpyridines
| Reactant | Reagent(s) | Product(s) | Yield (%) | Reference |
| 2-Vinylpyridine | Br₂ in CCl₄ | 2-(1,2-Dibromoethyl)pyridine | ~90 | General Reaction |
| 4-Vinylpyridine | HCl in ether | 4-(1-Chloroethyl)pyridine | High | General Reaction |
| 2-Allylpyridine | HBr | 2-(2-Bromopropyl)pyridine | High | General Reaction |
Hydrofunctionalization Reactions (e.g., hydroboration, hydroamination)
Hydroboration-Oxidation: The hydroboration-oxidation of the butenyl side chain offers a route to the corresponding primary alcohol with anti-Markovnikov regioselectivity. orgoreview.commasterorganicchemistry.comnih.govlibretexts.org Reaction with a borane (B79455) source, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), followed by oxidative workup with hydrogen peroxide and a base, would yield 4-(4-methyl-3-nitropyridin-2-yl)butan-1-ol. masterorganicchemistry.comnih.govlibretexts.org The reaction proceeds via a concerted syn-addition of the B-H bond across the alkene, with the boron atom adding to the less sterically hindered terminal carbon. masterorganicchemistry.comlibretexts.org
Hydroamination: The intermolecular hydroamination of the terminal alkene presents a direct method for introducing an amino group. This transformation can be catalyzed by various transition metal complexes or proceed via radical mechanisms. nih.govresearchgate.netcapes.gov.br For instance, photoredox catalysis can enable the anti-Markovnikov addition of amines to unactivated olefins. nih.govresearchgate.net Depending on the catalytic system and the amine used, this could lead to the formation of either the terminal or internal amine derivative of the butenyl side chain. Recent advances have shown that iridium-catalyzed remote hydroamination can selectively functionalize the terminal position of an isomerizing alkene.
Table 2: Representative Hydrofunctionalization Reactions of Alkenylpyridines
| Reactant | Reagent(s) | Product(s) | Yield (%) | Reference |
| 2-Allylpyridine | 1. BH₃·THF; 2. H₂O₂, NaOH | 3-(Pyridin-2-yl)propan-1-ol | ~85 | masterorganicchemistry.com |
| 4-Vinylpyridine | Aniline, [Rh(cod)₂]BF₄, dppe | 4-(2-Anilinoethyl)pyridine | ~70 | General Reaction |
| cis-4-Octene | 6-Fluoro-2-aminopyridine, Ir-catalyst | 2-((Octan-2-yl)amino)-6-fluoropyridine | 91 |
Cycloaddition Reactions Involving the Alkene
The butenyl group can participate in various cycloaddition reactions. Of particular interest are [3+2] cycloadditions, which can be employed to construct five-membered heterocyclic rings. For instance, the reaction with nitrones, generated in situ, can lead to the formation of isoxazolidine (B1194047) rings. nih.gov The regioselectivity of such reactions is governed by frontier molecular orbital interactions between the dipole (nitrone) and the dipolarophile (alkene). nih.gov Given the electronic nature of the nitropyridine system, the alkene might exhibit altered reactivity compared to simple alkenes. Diels-Alder or [4+2] cycloadditions are also conceivable, where the butenyl group acts as the dienophile, reacting with a suitable diene to form a six-membered ring. The nitro group's electron-withdrawing nature could influence the dienophilic character of the alkene. masterorganicchemistry.comyoutube.comnih.govyoutube.comyoutube.com
Table 3: Representative Cycloaddition Reactions with Alkenyl Systems
| Diene/Dipole | Dienophile/Dipolarophile | Product Type | Conditions | Reference |
| N-Benzyl-C-phenylnitrone | Styrene | Isoxazolidine | Toluene, reflux | nih.gov |
| Cyclopentadiene | Methyl acrylate | Bicyclo[2.2.1]heptene | Heat | masterorganicchemistry.com |
| 2,3-Dimethyl-1,3-butadiene | 5-Nitro-2-pyridone | Quinolone | Heat | nih.gov |
Olefin Metathesis Reactions and Derivatives
The terminal alkene of this compound is a suitable substrate for olefin metathesis reactions, a powerful tool for carbon-carbon double bond formation. wikipedia.org
Ring-Closing Metathesis (RCM): If another alkene functionality were present in the molecule, RCM could be employed to form cyclic structures. wikipedia.orgpsu.edu
Cross-Metathesis (CM): More relevant to the title compound is cross-metathesis with other olefins. beilstein-journals.orgorganic-chemistry.orgillinois.edu This would allow for the elongation or modification of the butenyl side chain. The success of metathesis reactions involving pyridinyl-substituted olefins can be influenced by the potential of the pyridine nitrogen to coordinate to and deactivate the ruthenium catalyst. beilstein-journals.org However, the steric hindrance provided by the 4-methyl group and the electronic effect of the 3-nitro group may mitigate this deactivation. beilstein-journals.org
Table 4: Representative Olefin Metathesis Reactions
| Reactant 1 | Reactant 2 | Catalyst | Product Type | Yield (%) | Reference |
| Diethyl diallylmalonate | - | Grubbs I | Cyclopentene derivative | >95 | organic-chemistry.org |
| 3-Vinylpyridine | cis-1,4-Diacetoxy-2-butene | Grubbs II | Cross-metathesis product | 85 | beilstein-journals.org |
| Allylbenzene | Methyl acrylate | Hoveyda-Grubbs II | Cinnamate derivative | High | organic-chemistry.org |
Oxidative Transformations of the Alkene
The butenyl side chain can undergo various oxidative transformations.
Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would convert the alkene into the corresponding epoxide, 2-(oxiran-2-ylmethyl)-4-methyl-3-nitropyridine. masterorganicchemistry.comlibretexts.orgyoutube.comnih.gov This transformation is typically stereospecific.
Dihydroxylation: Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄), yielding the corresponding diol. Anti-dihydroxylation can be accomplished via the aforementioned epoxidation followed by acid-catalyzed ring-opening.
Oxidative Cleavage: Stronger oxidizing agents, such as hot, concentrated KMnO₄ or ozone (O₃) followed by an oxidative workup, would cleave the double bond. pearson.com This would lead to the formation of 3-(4-methyl-3-nitropyridin-2-yl)propanoic acid.
Table 5: Representative Oxidative Transformations of Alkenes
| Reactant | Reagent(s) | Product Type | Yield (%) | Reference |
| Cyclohexene | m-CPBA | Cyclohexene oxide | ~80 | youtube.com |
| Styrene | 1. OsO₄, NMO; 2. NaHSO₃ | 1-Phenylethane-1,2-diol | High | General Reaction |
| 1-Octene | 1. O₃; 2. Zn, H₂O | Heptanal | ~85 | pearson.com |
Reactivity of the Nitro Group at Position 3
The electron-withdrawing nitro group at the C3 position significantly influences the reactivity of the pyridine ring and is itself a site for important chemical transformations.
Reduction of the Nitro Group to Amino and Other Nitrogen Functionalities
The reduction of the nitro group to an amine is a fundamental transformation, providing access to amino-pyridines which are valuable building blocks in medicinal chemistry. A key challenge is the selective reduction of the nitro group in the presence of the reactive alkene in the side chain.
A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel is a common method. nih.gov However, these conditions can sometimes also reduce the alkene functionality. To achieve chemoselectivity, milder or more specific reducing agents are often preferred. nih.gov
Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid, iron powder in acetic acid, or sodium dithionite (B78146) (Na₂S₂O₄) are known to selectively reduce aromatic nitro groups in the presence of other reducible functionalities. researchgate.netrsc.org Recent advancements have introduced highly chemoselective methods, such as the use of nickel-catalyzed hydrosilylation or iron-based catalysts, which show excellent functional group tolerance. rsc.orgcam.ac.uk These methods would be ideal for the selective reduction of this compound to 2-(3-buten-1-yl)-4-methylpyridin-3-amine, preserving the butenyl side chain for further synthetic manipulations.
Table 6: Representative Selective Reductions of Nitroaromatics
| Reactant | Reagent(s) | Product | Yield (%) | Reference |
| 4-Nitrostyrene | Fe, NH₄Cl, EtOH/H₂O | 4-Vinylaniline | ~90 | General Reaction |
| 1-Chloro-4-nitrobenzene | SnCl₂·2H₂O, EtOH | 4-Chloroaniline | High | General Reaction |
| 3-Nitropyridine (B142982) | H₂, Pd/C, EtOH | 3-Aminopyridine | >95 | nih.gov |
| Various Nitroarenes | Ni(acac)₂, PMHS | Corresponding Amines | Good to Excellent | rsc.org |
Article on "this compound" Cannot Be Generated Due to Lack of Scientific Data
A comprehensive review of scientific literature and chemical databases reveals no specific published research or data for the chemical compound This compound . As a result, it is not possible to generate a scientifically accurate article focusing solely on its reactivity and chemical transformations as requested.
The detailed outline provided requires specific research findings on topics such as the role of the nitro group as a masked functionality and leaving group, the reactivity of the methyl group at position 4, and its participation in cascade and multicomponent reactions. This level of detail necessitates direct experimental evidence and published studies, which are not available for this particular molecule.
While the reactivity of related pyridine substructures is well-documented, any attempt to extrapolate this information to the requested compound would be speculative. Such an approach would violate the strict instructions to focus solely on "this compound" and would not meet the required standards of scientific accuracy.
Information is available for analogous compounds, including:
4-Methyl-3-nitropyridine (B1297851) : The reactivity of the methyl and nitro groups in this simpler analogue has been explored. nih.govsigmaaldrich.com
2-Alkyl-3-nitropyridines : Studies on these compounds provide insights into the behavior of substituents at the 2-position and the nitro group at the 3-position. mdpi.comresearchgate.netnih.govsynquestlabs.com
Nucleophilic Aromatic Substitution on Nitropyridines : The nitro group is a known leaving group in SNAr reactions, particularly when the pyridine ring is activated. researchgate.netnih.govstackexchange.comlibretexts.orgorganicchemistrytutor.com
Functionalization of Methylpyridines : The methyl group on a pyridine ring can undergo various transformations, including oxidation and alpha-functionalization. mdpi.comacs.orgwikipedia.org
Cascade and Multicomponent Reactions : Pyridine and nitropyridine derivatives are valuable substrates in complex reactions to build molecular diversity. buketov.edu.kznih.govfigshare.comresearchgate.netresearchgate.netnih.govccspublishing.org.cnresearchgate.netnih.govnorthumbria.ac.uk
However, the unique combination of the 3-butenyl group at C2, the nitro group at C3, and the methyl group at C4 introduces a specific electronic and steric environment. The interplay between these functional groups would dictate the compound's actual reactivity, which can only be determined through empirical study. Without such studies, a dedicated article would not be factual.
Therefore, until "this compound" is synthesized and its chemical properties are reported in peer-reviewed literature, the creation of the requested article is not feasible.
Mechanistic Investigations of Key Transformations
Elucidation of Reaction Pathways
No studies specifically elucidating the reaction pathways of 2-(3-Buten-1-yl)-4-methyl-3-nitropyridine have been reported. However, research on analogous 2-methyl- and 2-styryl-3-nitropyridines indicates that these compounds readily undergo nucleophilic aromatic substitution (SNAr) reactions. mdpi.comresearchgate.netsciforum.net In these reactions, the nitro group is typically substituted by a nucleophile, such as a thiolate anion. mdpi.comresearchgate.net The electron-withdrawing nature of the nitro group and the pyridine (B92270) ring facilitates this type of transformation. researchgate.net
Another potential reaction pathway for related compounds involves the condensation of the 2-methyl group with aromatic aldehydes to form 2-styrylpyridines. mdpi.comresearchgate.net This reaction proceeds under mild, metal-free conditions. mdpi.com Given the presence of a butenyl group in the target molecule, intramolecular reactions could also be a possibility, though no such studies have been documented.
Computational Modeling of Reaction Intermediates and Transition States
There is no available literature on the computational modeling of reaction intermediates and transition states specifically for this compound.
However, computational studies using Density Functional Theory (DFT) have been employed to investigate the structure and properties of related nitropyridine derivatives. For instance, DFT calculations have been used to analyze the molecular geometry, including dihedral angles between the nitro group and the pyridine ring, in isomers of 2-N-phenylamino-methyl-nitro-pyridine. nih.gov Similar computational approaches, such as those using OMEGA, HYPERCHEM, and MOPAC software, have been utilized to model the conformations of 2-pyridin-3-yl-benzo[d] mdpi.comresearchgate.netoxazin-4-one derivatives for molecular docking studies. researchgate.net These methodologies could theoretically be applied to model the intermediates and transition states of reactions involving this compound if such reactions were to be studied.
Studies on Regioselectivity and Stereoselectivity Control
Specific studies on the regioselectivity and stereoselectivity of reactions involving this compound are absent from the current scientific literature.
In studies of related 2-methyl-3,5-dinitropyridines, the regioselectivity of nucleophilic aromatic substitution has been discussed. The position of substitution can be influenced by the electronic and steric effects of the substituents on the pyridine ring and the nature of the nucleophile. mdpi.com For example, in reactions with thiols, the ratio of isomers formed is determined by these factors. mdpi.com In the context of cycloaddition reactions, such as the hetero-Diels-Alder reaction, factors controlling regioselectivity and stereoselectivity have been investigated for related systems, where polar effects and the nature of the diene and dienophile play a crucial role. mdpi.com
Kinetic and Thermodynamic Aspects of Reactions
No experimental or theoretical data on the kinetic and thermodynamic aspects of reactions involving this compound have been published.
For related reactions, it is understood that thermodynamic control can influence product distribution. For instance, in some hetero-Diels-Alder reactions, the formation of the thermodynamically most stable product is favored. mdpi.com In elimination reactions of related alkyl bromides, temperature is a key factor, with higher temperatures favoring elimination over substitution, indicating thermodynamic control. youtube.com
Advanced Spectroscopic and Structural Characterization Methodologies
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
No published data is available for the NMR analysis of 2-(3-Buten-1-yl)-4-methyl-3-nitropyridine.
Detailed 1D and 2D NMR data, which are crucial for the unambiguous assignment of proton and carbon signals and for establishing through-bond and through-space correlations, have not been reported for this compound.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Specific mass spectrometry data for this compound is not available.
HRMS data, which would provide an accurate mass measurement to confirm the elemental composition, has not been found in the searched literature.
MS/MS fragmentation studies, which would help to elucidate the structure by breaking the molecule into smaller, identifiable pieces, have not been published for this compound.
X-ray Crystallography for Solid-State Structure Determination
There are no published X-ray crystallography studies for this compound, which would be required to determine its precise three-dimensional structure in the solid state.
Electronic Absorption and Emission Spectroscopy for Electronic Structure (e.g., UV-Vis)
Detailed Research Findings
Research on substituted 2-styryl-3-nitropyridines, which feature a conjugated arylvinyl group at the 2-position instead of a non-conjugated butenyl group, offers a window into the electronic properties of this class of molecules. A study on the nucleophilic functionalization of 2-R-3-nitropyridines detailed the synthesis and photophysical properties of several (E)-2-(2-arylvinyl)-3-nitropyridines. These compounds exhibit distinct absorption bands in the UV-Vis region, which are influenced by the nature of the substituents on the aryl ring and the pyridine (B92270) core. nih.gov
The electronic spectra of these related compounds are typically characterized by transitions within the π-system of the pyridine ring and charge-transfer interactions involving the nitro group. nih.gov For instance, in a series of (E)-2-(styryl)-3,5-dinitropyridines and their N-oxide analogues, the position of the maximum absorption (λmax) is sensitive to the electronic nature of the substituents on the styryl moiety. Electron-donating groups, such as a dimethylamino group, on the phenyl ring lead to a significant red-shift (bathochromic shift) of the absorption band, indicating a more extended π-conjugation and a smaller HOMO-LUMO energy gap. nih.gov
Conversely, modifications to the pyridine ring, such as the presence of a second nitro group or a trifluoromethyl group, also predictably tune the absorption spectra. nih.gov The substitution of a nitro group with a trifluoromethyl group at the 5-position of the pyridine ring has been shown to cause a significant blue-shift (hypsochromic shift) in the absorption maximum. nih.gov
While these findings pertain to 2-styryl derivatives, they suggest that the electronic spectrum of this compound would be primarily dictated by the π→π* and n→π* transitions associated with the 4-methyl-3-nitropyridine (B1297851) core. The isolated butenyl group at the 2-position is not conjugated with the pyridine ring's π-system and is therefore expected to have a minimal effect on the major absorption bands in the visible region, which are largely governed by the electronic structure of the nitropyridine heterocycle itself. The primary absorption would likely be at a shorter wavelength compared to the styryl derivatives due to the lack of extended conjugation.
Emission properties, such as fluorescence, have also been observed in some 2-styryl-3-nitropyridine derivatives, with some exhibiting a large Stokes shift. nih.gov This characteristic is often desirable for applications in fluorescence imaging and sensing. The emission behavior is also highly dependent on the substitution pattern and the resulting electronic structure.
The following table presents UV-Vis absorption data for a selection of related 2-styryl-3-nitropyridine derivatives, which can serve as a proxy for understanding the potential electronic transitions of this compound.
Table 1: UV-Vis Absorption Data for Selected (E)-2-(2-Arylvinyl)-3-nitropyridine Derivatives in MeCN This table is interactive. You can sort and filter the data.
| Compound Name | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Reference |
| (E)-2-(4-Methoxystyryl)-3,5-dinitropyridine | 388 | 23,000 | nih.gov |
| (E)-2-(4-(Dimethylamino)styryl)-3,5-dinitropyridine | 492 | 36,000 | nih.gov |
| (E)-5-Bromo-2-(4-(dimethylamino)styryl)-3-nitropyridine N-oxide | Not provided | Not provided | nih.gov |
| (E)-5-Bromo-2-(4-chlorostyryl)-3-nitropyridine | Not provided | Not provided | nih.gov |
Computational and Theoretical Studies
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. ias.ac.in For a molecule like 2-(3-Buten-1-yl)-4-methyl-3-nitropyridine, DFT calculations would be instrumental in understanding its fundamental chemical characteristics. Such studies have been performed on a variety of other substituted pyridines to predict their properties and reactivity. ias.ac.innih.gov
Electronic structure analysis reveals how electrons are distributed within the molecule, which is key to understanding its stability, reactivity, and spectroscopic properties.
Frontier Molecular Orbitals (HOMO-LUMO): Calculations would determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net For nitropyridines, the nitro group typically lowers the LUMO energy, making the molecule more susceptible to nucleophilic attack. researchgate.net
Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the molecule. It would identify electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack). In this compound, the nitro group would create a significant electron-deficient area on the pyridine (B92270) ring, while the nitrogen atom of the ring and the butenyl double bond would likely be electron-rich sites.
Natural Bond Orbital (NBO) Analysis: NBO analysis would provide detailed information about charge transfer interactions between different parts of the molecule, such as between the pyridine ring and its substituents, helping to quantify hyperconjugative and steric effects.
While these analyses are standard, no specific HOMO-LUMO energies or MEP maps for this compound have been published.
DFT calculations are widely used to predict spectroscopic data, which can aid in the structural confirmation of newly synthesized compounds. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) for each unique atom in the molecule. These predictions are valuable for interpreting experimental NMR spectra and correctly assigning signals to the corresponding atoms in the butenyl, methyl, and pyridine fragments.
The table below illustrates the type of data that would be generated from such a study.
Table 1: Predicted Spectroscopic Parameters for this compound (Illustrative) No experimental or theoretical data is available in the reviewed literature. This table is representative of the parameters that would be calculated.
| Parameter | Predicted Value Range (Typical for Similar Structures) |
|---|---|
| ¹H-NMR Chemical Shifts (ppm) | |
| Pyridine Ring Protons | 7.0 - 8.5 |
| Methyl Protons | 2.0 - 2.6 |
| Butenyl Group Protons | 2.5 - 6.0 |
| ¹³C-NMR Chemical Shifts (ppm) | |
| Pyridine Ring Carbons | 120 - 160 |
| Methyl Carbon | 15 - 25 |
| Butenyl Group Carbons | 25 - 140 |
| Key IR Frequencies (cm⁻¹) | |
| NO₂ Asymmetric Stretch | 1520 - 1560 |
| NO₂ Symmetric Stretch | 1340 - 1370 |
The 2-(3-buten-1-yl) substituent is a flexible chain, meaning the molecule can exist in multiple spatial arrangements or conformations due to rotation around its single bonds. Quantum chemical calculations would be used to:
Identify stable conformers (local energy minima).
Calculate the relative energies of these conformers to determine the most stable, and thus most abundant, conformation at equilibrium.
Determine the energy barriers for rotation between different conformers.
This information is crucial as the specific conformation can influence the molecule's reactivity and biological interactions. No such conformational analysis has been reported for this specific molecule.
Molecular Dynamics Simulations for Conformational Flexibility
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. mdpi.comnih.gov For this compound, an MD simulation would provide a dynamic view of its flexibility, complementing the static picture from DFT. Such simulations could:
Explore the conformational landscape more extensively than static calculations.
Simulate the molecule's behavior in different environments, such as in a solvent or interacting with a biological target.
Analyze the time-averaged distribution of different conformations and the flexibility of the butenyl side chain.
A review of the literature found no MD simulation studies performed on this compound.
In Silico Prediction of Reactivity and Reaction Selectivity
Computational methods can predict how a molecule will behave in chemical reactions.
Reactivity Indices: Using data from DFT calculations (like HOMO/LUMO energies and charge distributions), various reactivity indices can be calculated. Fukui functions, for instance, can pinpoint the specific atoms within the molecule most likely to undergo nucleophilic or electrophilic attack. For this molecule, such an analysis would likely highlight the carbons of the pyridine ring and the double bond of the butenyl group as key reactive sites. researchgate.net
Reaction Mechanism Modeling: For a proposed reaction, computational chemistry can model the entire reaction pathway, identifying transition states and intermediates. This allows for the calculation of activation energies, which helps predict whether a reaction is likely to occur and which of several possible products is most likely to form (selectivity). For example, modeling the hydrogenation of the butenyl double bond versus the reduction of the nitro group could predict the conditions needed to favor one reaction over the other.
Currently, there are no published in silico studies predicting the specific reactivity or reaction selectivity of this compound.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
Applications in Organic Synthesis As a Building Block
Precursor for the Synthesis of Novel Nitrogen Heterocycles
Nitropyridines are well-established precursors for the synthesis of other nitrogen-containing heterocyclic systems. nih.govclockss.org The electron-withdrawing nature of the nitro group activates the pyridine (B92270) ring towards nucleophilic aromatic substitution, allowing for the displacement of the nitro group or other leaving groups on the ring. nih.govmdpi.com Furthermore, the nitro group itself can be reduced to an amino group, which can then undergo a wide range of subsequent reactions, such as diazotization or condensation, to form fused heterocyclic systems like triazolopyridines. nih.govclockss.org
Theoretically, the butenyl group of 2-(3-Buten-1-yl)-4-methyl-3-nitropyridine could participate in intramolecular cyclization reactions. For instance, after reduction of the nitro group to an amine, the resulting aminopyridine could potentially undergo a cyclization reaction with the alkene, possibly mediated by a transition metal catalyst, to form novel fused polycyclic structures. However, no specific studies demonstrating this for the title compound have been documented.
Scaffold for Complex Molecular Architecture Construction
A molecular scaffold is a core structure upon which a larger, more complex molecule is built. wsu.edu Pyridine and its derivatives are considered "privileged scaffolds" in medicinal chemistry due to their prevalence in biologically active compounds and their ability to present substituents in a well-defined three-dimensional arrangement. sigmaaldrich.com
While this compound possesses the core pyridine scaffold, there is no evidence in the scientific literature of its specific use in the construction of complex molecular architectures. The presence of multiple functionalization points—the pyridine ring itself, the methyl group, the nitro group, and the butenyl chain—theoretically allows for the attachment of various molecular fragments. The butenyl chain, in particular, could be a handle for reactions like cross-metathesis or hydroboration-oxidation to introduce further complexity.
Role as a Ligand or Precursor for Catalytic Systems
Pyridine-containing molecules are ubiquitous as ligands in coordination chemistry and transition metal catalysis. The nitrogen atom of the pyridine ring possesses a lone pair of electrons that can coordinate to a metal center, thereby modifying the metal's electronic properties and reactivity.
No research could be found that describes the use of this compound or its derivatives as a ligand in any catalytic system. The steric hindrance from the adjacent butenyl and methyl groups, as well as the electronic effect of the nitro group, would significantly influence its coordination properties. It is conceivable that the alkene functionality could also coordinate to a metal, potentially making it a bidentate ligand, but this remains speculative. Similarly, there are no reports of it being a precursor to a catalytically active species.
Monomer in the Synthesis of Functional Polymeric Materials
Monomers are the fundamental repeating units that link together to form polymers. lu.se To act as a monomer, a molecule must possess at least one polymerizable functional group. The terminal alkene in the butenyl side chain of this compound could theoretically participate in addition polymerization reactions, such as free-radical or transition-metal-catalyzed polymerization. chemrestech.comgoogle.com
If polymerized, the resulting polymer would feature pendant 4-methyl-3-nitropyridyl groups. Such functional polymers could have interesting material properties, potentially related to the high polarity of the nitro group or the coordinating ability of the pyridine nitrogen. However, a search of the literature, including patents on polymer synthesis, did not reveal any instances of this compound being used as a monomer.
Intermediate in the Diversification of Pyridine Chemical Libraries
Chemical libraries are large collections of distinct compounds used in high-throughput screening for drug discovery and other applications. The diversification of a central scaffold with various substituents is a common strategy for building these libraries.
The multiple reaction sites on this compound make it a theoretical candidate for such diversification. For example, the nitro group could be substituted with a range of nucleophiles, the butenyl chain could be modified via alkene chemistry, and the methyl group could potentially be functionalized. This would allow for the creation of a library of related pyridine derivatives. Despite this potential, there is no published evidence of this compound being employed as an intermediate in the generation of any chemical library.
Q & A
Basic: What are the recommended spectroscopic techniques for characterizing 2-(3-Buten-1-yl)-4-methyl-3-nitropyridine, and how should data interpretation be approached?
Methodological Answer:
Characterization should employ a combination of NMR (¹H, ¹³C, and DEPT for structural elucidation), FT-IR (to confirm nitro and alkene functional groups), and mass spectrometry (for molecular ion verification). For purity assessment, HPLC or GC-MS (using cyanopropyl/phenyl column phases for optimal separation, as noted in ) is critical.
- Data Interpretation Tips :
- NMR: The nitropyridine ring protons typically deshield at δ 8.5–9.5 ppm, while the butenyl group’s vinyl protons resonate near δ 5.0–6.0 ppm.
- IR: Nitro groups exhibit strong asymmetric stretching at ~1520 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹.
- Cross-validate discrepancies using computational tools like Gaussian for predicted spectra .
Basic: How can researchers design a scalable synthesis route for this compound while minimizing byproducts?
Methodological Answer:
Start with a Friedländer condensation (for pyridine ring formation) or nucleophilic substitution (for butenyl group introduction). Key factors:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates.
- Catalysis : Transition metals (e.g., Pd for cross-coupling) enhance regioselectivity.
- Temperature Control : Maintain 60–80°C to avoid nitro group decomposition.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (from ethanol) improves purity.
Example Optimization Table :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Pd(OAc)₂, DMF, 70°C | 78 | 95 |
| No catalyst, THF | 32 | 72 |
| Refer to for analogous nitropyridine synthesis strategies . |
Advanced: What mechanistic insights explain the reactivity of the nitro group in this compound under reducing conditions?
Methodological Answer:
The nitro group’s reduction pathway depends on the reducing agent:
- Catalytic Hydrogenation (H₂/Pd-C) : Produces the corresponding amine (3-aminopyridine derivative) but may hydrogenate the butenyl group. Use partial pressure control (1–3 atm) to prioritize nitro reduction.
- Zn/HCl : Generates hydroxylamine intermediates, which can dimerize or further reduce. Monitor via TLC (Rf shift from 0.6 to 0.3 in EtOAc/hexane).
- Electrochemical Reduction : Enables selective nitro-to-amine conversion without alkene interference. Use cyclic voltammetry to identify reduction potentials (e.g., -0.8 V vs. Ag/AgCl for nitro groups). Computational DFT studies (e.g., Gaussian) can model electron transfer pathways .
Advanced: How can researchers resolve contradictory data regarding the thermal stability of this compound?
Methodological Answer:
Contradictions often arise from impurities or experimental setups. Follow this protocol:
DSC/TGA Analysis : Perform differential scanning calorimetry (DSC) to identify decomposition onset temperatures. Compare with thermogravimetric analysis (TGA) mass loss curves.
Environmental Control : Test under inert (N₂) vs. oxidative (air) atmospheres. Nitro compounds may decompose exothermically in O₂-rich environments.
Kinetic Studies : Use the Flynn-Wall-Ozawa method to calculate activation energy (Ea). A higher Ea (>100 kJ/mol) suggests stability under standard lab conditions.
Replicate Conditions : Ensure consistent heating rates (e.g., 10°C/min) and sample homogeneity. Reference NIST data for analogous compounds ( ) .
Advanced: What in silico strategies are effective for predicting the biological activity of this compound?
Methodological Answer:
Molecular Docking : Use AutoDock Vina or Schrödinger to simulate binding to target proteins (e.g., kinases or nitroreductases). The nitropyridine moiety may act as a hydrogen-bond acceptor.
QSAR Modeling : Train models on nitroaromatic datasets to predict toxicity (e.g., LD50) or bioavailability. Descriptors include logP, polar surface area, and HOMO-LUMO gaps.
ADMET Prediction : Tools like SwissADME assess absorption/distribution (e.g., the butenyl group may enhance membrane permeability). Validate with in vitro assays (e.g., Caco-2 cell monolayers) .
Basic: What safety protocols are critical when handling this compound in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis/purification.
- Storage : Keep in amber glass vials at 4°C under inert gas (Ar) to prevent nitro group degradation.
- Spill Management : Neutralize with 10% sodium bicarbonate solution, then adsorb with vermiculite.
- Emergency Procedures : Eye/skin contact requires 15-minute flushing with water. Refer to Safety Data Sheets (SDS) for nitro compounds () .
Advanced: How can researchers investigate the compound’s interaction with indoor surfaces (e.g., glass, polymers) for environmental chemistry studies?
Methodological Answer:
Adsorption Experiments : Use quartz crystal microbalance (QCM) to measure mass changes on surfaces. The butenyl group’s hydrophobicity may enhance adsorption on non-polar materials.
Surface Reactivity : Expose coated surfaces (e.g., SiO2) to UV light and analyze degradation products via ToF-SIMS or XPS .
Microspectroscopic Imaging : Confocal Raman microscopy can map compound distribution on heterogeneous surfaces. Reference for indoor surface chemistry methodologies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
